molecular formula C6H12N2S B15341236 N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 13578-64-8

N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B15341236
CAS No.: 13578-64-8
M. Wt: 144.24 g/mol
InChI Key: SQCNBLKBDHQSKH-UHFFFAOYSA-N
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Description

N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethylamine with 2-bromo-5-methylthiazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
  • 5-methyl-4,5-dihydro-1,3-thiazol-2-amine
  • N-Ethyl-4,5-dihydro-1,3-thiazol-2-amine

Uniqueness

N-Ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to the presence of both an ethyl and a methyl group on the thiazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

13578-64-8

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

N-ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C6H12N2S/c1-3-7-6-8-4-5(2)9-6/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

SQCNBLKBDHQSKH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NCC(S1)C

Origin of Product

United States

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